molecular formula C14H13N3 B2741020 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1893636-97-9

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B2741020
CAS No.: 1893636-97-9
M. Wt: 223.279
InChI Key: DPBLHPUFTCYWHT-UHFFFAOYSA-N
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Description

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that belongs to the imidazo[1,2-a]pyridine family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves the reaction of 2-aminopyridine with appropriate alkylating agents under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridines, which undergo a tandem cyclization/bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene . Another approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBLHPUFTCYWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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